Paritaprevir is a direct-acting antiviral agent [] that specifically targets the NS3/4A serine protease of the Hepatitis C virus (HCV) []. This enzyme is essential for viral replication []. Paritaprevir is a macrocyclic noncovalent inhibitor of the NS3/4A protease []. It was developed by AbbVie and Enanta Pharmaceuticals []. As a potent inhibitor, Paritaprevir is investigated for its potential to disrupt HCV replication and contribute to HCV treatment regimens.
Paritaprevir acts as a noncovalent inhibitor of the HCV NS3/4A serine protease []. It binds to the active site of the enzyme, preventing the proteolytic processing of the HCV polyprotein []. This disruption inhibits viral replication by interfering with the production of functional viral proteins essential for the HCV lifecycle.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2